Product packaging for 2-(Benzo[b]furan-5-yl)oxirane(Cat. No.:CAS No. 131965-82-7)

2-(Benzo[b]furan-5-yl)oxirane

Cat. No.: B593638
CAS No.: 131965-82-7
M. Wt: 160.172
InChI Key: RYINWKNRZGZPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[b]furan-5-yl)oxirane is a chemical building block featuring the benzo[b]furan motif, a privileged structure in medicinal chemistry and drug discovery . The benzo[b]furan scaffold is recognized for its wide spectrum of biological activities, making it a key structure in the development of novel therapeutic agents . Research into benzo[b]furan derivatives has shown exceptional promise, particularly in the areas of anticancer, antibacterial, and antifungal applications, with numerous studies involving in vitro and in vivo models as well as molecular docking simulations . The epoxide (oxirane) functional group in this compound offers a versatile handle for further synthetic elaboration. It can undergo ring-opening reactions with various nucleophiles, enabling researchers to create more complex molecules for structure-activity relationship (SAR) studies or to conjugate the bioactive benzofuran unit to other molecular platforms . This makes this compound a valuable intermediate for constructing diverse compound libraries aimed at hitting specific biological targets. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B593638 2-(Benzo[b]furan-5-yl)oxirane CAS No. 131965-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131965-82-7

Molecular Formula

C10H8O2

Molecular Weight

160.172

IUPAC Name

5-(oxiran-2-yl)-1-benzofuran

InChI

InChI=1S/C10H8O2/c1-2-9-8(3-4-11-9)5-7(1)10-6-12-10/h1-5,10H,6H2

InChI Key

RYINWKNRZGZPRE-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC3=C(C=C2)OC=C3

Synonyms

Benzofuran, 5-oxiranyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Benzo B Furan 5 Yl Oxirane

Precursor Synthesis and Functionalization Strategies

The journey to 2-(benzo[b]furan-5-yl)oxirane begins with the strategic synthesis and functionalization of its precursors. These initial steps are foundational, setting the stage for the crucial, stereochemistry-defining epoxidation reaction.

Benzofuran-5-carbaldehyde and Related Derivatives as Key Intermediates

Benzofuran-5-carbaldehyde serves as a pivotal intermediate in the synthesis of this compound. Its preparation can be achieved through various synthetic routes. One common method involves the formylation of 5-bromobenzofuran (B130475). This is typically accomplished via a Grignard reaction, where 5-bromobenzofuran is treated with magnesium to form the corresponding Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF).

Another approach to benzofuran-5-carbaldehyde and its derivatives involves the modification of readily available phenolic compounds. For instance, vanillin (B372448) can be used as a starting material to synthesize 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. jocpr.com This transformation involves the propargylation of vanillin, followed by a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com

Furthermore, palladium-catalyzed coupling reactions offer a versatile platform for the synthesis of substituted benzofuran-5-carbaldehydes. For example, 5-iodovanillin (B1580916) can be coupled with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) iodide co-catalyst to yield 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde. jocpr.com

The Wittig reaction provides another avenue to functionalized benzofuran-5-carbaldehydes. Starting from vanillin, a Wittig reaction approach can be employed to synthesize compounds like 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde. jocpr.com

The following table summarizes various synthetic routes to benzofuran-5-carbaldehyde and its derivatives:

Starting MaterialKey Reagents and ConditionsProduct
5-BromobenzofuranMg, THF; then DMFBenzofuran-5-carbaldehyde
VanillinPropargyl bromide, K2CO3, DMF; then CsF7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde jocpr.com
5-IodovanillinPhenylacetylene, Pd-catalyst, CuI7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde jocpr.com
VanillinWittig Reaction7-Methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde jocpr.com

Olefinic Precursors: Synthesis and Stereochemical Control

The conversion of benzofuran-5-carbaldehyde to an olefinic precursor, typically 5-vinylbenzofuran (B1359260), is a critical step. This transformation is most commonly achieved through a Wittig reaction. The aldehyde is reacted with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base to generate the vinyl group. mdpi.com

The stereochemical control during the synthesis of more complex olefinic precursors is crucial for the subsequent asymmetric epoxidation. For instance, in the synthesis of intermediates for drugs like tasimelteon (B1681936), a dihydrobenzofuran derivative is used as the starting olefin. researchgate.netmdpi.com The synthesis of these precursors often involves multi-step sequences that allow for precise control over the geometry of the double bond.

Epoxidation Reactions and Stereoselectivity in this compound Formation

The epoxidation of the olefinic precursor is the key step where the chirality of the final product is established. Asymmetric epoxidation methods are employed to achieve high enantioselectivity.

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation offers an efficient and atom-economical way to produce enantiomerically enriched epoxides. The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome.

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. organic-chemistry.orgpearson.comdalalinstitute.com This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and an oxidant like tert-butyl hydroperoxide (TBHP). dalalinstitute.com

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex that directs the oxygen transfer from one face of the double bond. The choice of the tartrate enantiomer ((+)-DET or (-)-DET) determines which enantiomer of the epoxide is formed.

While the classic Sharpless epoxidation is designed for allylic alcohols, modifications and alternative strategies have been developed for other olefins. For instance, a two-step procedure involving a Sharpless asymmetric dihydroxylation (AD) followed by cyclization can be used to produce chiral epoxides from non-allylic olefins. researchgate.net In the synthesis of a key intermediate for the melatonin (B1676174) antagonist tasimelteon, the Sharpless AD reaction on a dihydrobenzofuran derivative yielded a chiral diol with high enantiomeric excess (>98.5%). researchgate.net This diol was then converted to the desired chiral epoxide. researchgate.net

The Jacobsen-Katsuki epoxidation is another cornerstone of asymmetric epoxidation, particularly effective for unfunctionalized cis-alkenes. wikipedia.orgorganic-chemistry.orgopenochem.org This method employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, often sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org

The stereoselectivity of the Jacobsen-Katsuki epoxidation is derived from the C2-symmetric chiral salen ligand, which creates a chiral environment around the manganese center. wikipedia.org The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. wikipedia.org

In the context of synthesizing complex molecules, the Jacobsen-Katsuki epoxidation has been explored for the preparation of chiral dihydrobenzofuran epoxides. researchgate.netmdpi.com For the synthesis of the tasimelteon intermediate, the Jacobsen-Katsuki epoxidation was initially attempted, and its optimization involved extensive screening of catalysts, solvents, oxidants, and reaction conditions. researchgate.netmdpi.com Although it offered a shorter route, it resulted in lower enantioselectivity compared to the Sharpless AD/cyclization sequence, necessitating a resolution step. mdpi.com

The following table provides a comparative overview of the Sharpless and Jacobsen-Katsuki epoxidation methods in the context of benzofuran-based substrates:

MethodCatalyst SystemTypical SubstrateKey Features
Sharpless Asymmetric Epoxidation Ti(OiPr)4, Chiral Tartrate (DET/DIPT), TBHPAllylic AlcoholsHigh enantioselectivity for a specific class of substrates. organic-chemistry.orgdalalinstitute.com Can be adapted for other olefins via dihydroxylation/cyclization. researchgate.net
Jacobsen-Katsuki Epoxidation Chiral Mn(III)-Salen Complex, NaOClcis-AlkenesBroad substrate scope for unfunctionalized olefins. wikipedia.orgorganic-chemistry.org Enantioselectivity can be highly dependent on substrate and catalyst structure. wikipedia.org
Organocatalytic Epoxidation Methodologies

Organocatalytic epoxidation has emerged as a powerful strategy for the synthesis of epoxides, often providing high levels of stereoselectivity under mild conditions. These methods avoid the use of metal catalysts, which can be advantageous in terms of cost and toxicity. For the synthesis of this compound, this would typically involve the epoxidation of 5-vinylbenzofuran.

While specific examples for the organocatalytic epoxidation of 5-vinylbenzofuran are not extensively documented in the provided results, the principles of organocatalytic epoxidation of α,β-unsaturated aldehydes and other alkenes can be applied. nih.govorganic-chemistry.org Chiral amines, such as diarylprolinol silyl (B83357) ethers, have been shown to be highly effective catalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as the oxidant. organic-chemistry.org This approach could theoretically be adapted for 5-vinylbenzofuran. Another strategy involves the use of ketone-derived dioxirane (B86890) catalysts for the epoxidation of alkenes. princeton.edu

A notable development in organocatalysis is the use of aldehyde catalysts for the epoxidation of unactivated alkenes with aqueous hydrogen peroxide. nih.gov An atropisomeric two-axis aldehyde has been identified as a capable catalyst for high-yielding epoxidations, which is significant as it operates in substoichiometric amounts (5 mol%). nih.gov

Table 1: Examples of Organocatalysts for Epoxidation This table is representative of organocatalytic systems and not specific to the direct synthesis of this compound based on the provided search results.

Catalyst TypeOxidantSubstrate ClassKey Features
Chiral diarylprolinol silyl etherH₂O₂α,β-Unsaturated aldehydesHigh enantioselectivity, environmentally friendly conditions. organic-chemistry.org
Ketone-derived dioxiraneOxone, TBHPTrisubstituted and 1,2-trans-disubstituted alkenesOrganocatalytic approach for various olefin classes. princeton.edu
Atropisomeric two-axis aldehydeH₂O₂Unactivated alkenesSubstoichiometric catalyst loading, high yields. nih.gov

Stoichiometric Epoxidation Reagents

Stoichiometric epoxidation involves the use of a reagent in a 1:1 molar ratio with the substrate. A common method for the epoxidation of unsaturated norlignans, which are structurally related to benzofuran (B130515) derivatives, is the Prilezhaev reaction using meta-chloroperbenzoic acid (mCPBA). mdpi.com This method has been shown to result in quantitative conversion to the corresponding epoxides. mdpi.com For the synthesis of this compound, this would involve the direct epoxidation of 5-vinylbenzofuran with a peroxy acid like mCPBA.

Another approach involves the use of sulfur ylides. The Johnson-Corey-Chaykovsky reaction utilizes a sulfur ylide to convert a ketone or aldehyde into an epoxide. wikipedia.org While this is typically used for carbonyl compounds, variations exist for α,β-unsaturated systems. wikipedia.org

Table 2: Stoichiometric Epoxidation Reagents This table provides examples of stoichiometric reagents applicable to epoxidation.

ReagentSubstrate TypeKey Features
meta-Chloroperbenzoic acid (mCPBA)AlkenesWidely used, often gives high yields. mdpi.com
Dimethylsulfoxonium methylideKetones, AldehydesForms epoxides from carbonyls (Johnson-Corey-Chaykovsky reaction). wikipedia.orgmdpi.com

Diastereoselective Epoxidation from Chiral Precursors

The synthesis of a specific diastereomer of an epoxide can be achieved by starting with a chiral precursor. The inherent chirality of the starting material directs the stereochemical outcome of the epoxidation reaction. For instance, the epoxidation of an allylic alcohol can be directed by the existing stereocenter. Subsequent oxidation of the alcohol would yield a chiral epoxy ketone. acs.org

In the context of this compound, a chiral precursor could be a chiral alcohol derived from 5-acetylbenzofuran. Enantioselective reduction of the ketone would yield a chiral alcohol, which could then be subjected to a reaction sequence to form the epoxide. A key step in the synthesis of chiral phenyloxirane, for example, is the enantioselective catalytic reduction of an achiral chloromethyl ketone using a chiral oxazaborolidine catalyst. organic-chemistry.org This generates a chiral halohydrin which can then be cyclized to the epoxide. organic-chemistry.org

Another strategy involves the diastereoselective addition of a nucleophile to an α-haloaldehyde. For example, the reaction of a chiral chloroaldehyde with a vinyllithium (B1195746) reagent can proceed with high diastereoselectivity to furnish a vinyl halohydrin, a direct precursor to a vinyl epoxide. acs.org

Alternative Synthetic Routes to the Oxirane Moiety

Halohydrin Formation and Intramolecular Ring Closure

A classic and reliable method for synthesizing epoxides is through the formation of a halohydrin intermediate, followed by an intramolecular Williamson ether synthesis. This involves the addition of a hypohalous acid or its equivalent across the double bond of an alkene, followed by treatment with a base to induce ring closure.

For the synthesis of this compound, this would begin with the reaction of 5-vinylbenzofuran with a source of electrophilic halogen (e.g., N-bromosuccinimide) in the presence of water to form the corresponding bromohydrin. Subsequent treatment with a base, such as sodium hydroxide, would deprotonate the hydroxyl group, which then displaces the adjacent halide in an intramolecular SN2 reaction to form the epoxide ring.

The synthesis of oxiranes and oxetanes from 1,2- and 1,3-halohydrins respectively, can be effectively achieved using tetraphenylstibonium (B1235638) methoxide (B1231860) under neutral conditions. researchgate.net This method is particularly useful for substrates bearing base-sensitive functional groups. researchgate.net

Sulfonium Ylide Mediated Epoxidation

The Johnson-Corey-Chaykovsky reaction is a prominent method for synthesizing epoxides from carbonyl compounds using sulfur ylides. wikipedia.orgmdpi.com This reaction involves the nucleophilic attack of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, on a carbonyl group. mdpi.commdpi.com The resulting betaine (B1666868) intermediate undergoes intramolecular cyclization to form the epoxide, with the sulfide (B99878) acting as a leaving group. wikipedia.org

To synthesize this compound via this route, the starting material would be benzofuran-5-carbaldehyde. Reaction with a suitable sulfur ylide would yield the desired epoxide. The choice of sulfur ylide can influence the reaction; dimethylsulfoxonium methylide is generally considered a "stabilized" ylide, while dimethylsulfonium methylide is "non-stabilized". organicchemistrydata.org

The reaction can be performed stoichiometrically, where the ylide is pre-formed, or catalytically. mdpi.combristol.ac.uk In the catalytic version, the sulfide is regenerated and can re-enter the catalytic cycle. bristol.ac.uk Asymmetric versions of this reaction have been developed using chiral sulfides, which can lead to the formation of enantioenriched epoxides. wiley-vch.deresearchgate.net

Table 3: Comparison of Sulfonium Ylides in Epoxidation This table outlines the general reactivity of common sulfur ylides.

YlidePrecursor SaltTypical BaseReactivity with α,β-Unsaturated Carbonyls
Dimethylsulfoxonium methylideTrimethylsulfoxonium iodide/halideNaH, n-BuLiTends to give cyclopropanation (1,4-addition). mdpi.comorganicchemistrydata.org
Dimethylsulfonium methylideTrimethylsulfonium iodide/haliden-BuLiTends to give epoxidation (1,2-addition). organicchemistrydata.org

Lack of Specific Research Data on the Reaction Mechanisms of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data focusing on the reaction mechanisms and transformations of the chemical compound this compound. The requested detailed analysis of its nucleophilic ring-opening reactions, including regioselectivity, stereoselectivity, and reactions with various nucleophiles under different catalytic conditions, could not be substantiated with published research findings directly pertaining to this specific molecule.

The inquiry for an in-depth article structured around the acid-catalyzed, base-catalyzed, and Lewis acid-mediated ring-opening of this compound, as well as its reactions with oxygen and nitrogen nucleophiles, did not yield the requisite detailed research findings for a thorough and scientifically accurate discussion. General principles of epoxide chemistry are well-established; however, the specific electronic and steric effects of the benzofuran moiety on the reactivity of the adjacent oxirane ring in this compound have not been a subject of detailed investigation in the accessible literature.

Therefore, the creation of an article that strictly adheres to the provided outline and focuses solely on this compound with the required depth of scientific detail and data is not feasible at this time due to the absence of specific studies on this compound's reactivity.

Reaction Mechanisms and Transformations of 2 Benzo B Furan 5 Yl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane

Reaction with Carbon Nucleophiles (e.g., Organometallics, Enolates, Cyanides)

The reaction of 2-(Benzo[b]furan-5-yl)oxirane with strong carbon-based nucleophiles is characterized by the ring-opening of the strained epoxide. This transformation typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the oxirane. This regioselectivity leads to the formation of a secondary alcohol after a subsequent acidic workup to protonate the resulting alkoxide intermediate.

Common carbon nucleophiles that participate in this reaction include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that readily open the epoxide ring, forming a new carbon-carbon bond.

Enolates: The enolates of ketones, esters, and other carbonyl compounds can act as nucleophiles, leading to the formation of γ-hydroxy carbonyl compounds.

Cyanides: Nucleophilic addition of a cyanide ion (e.g., from NaCN or KCN) results in the formation of a γ-hydroxy nitrile, a versatile intermediate for further synthetic transformations.

The general scheme for this reaction involves the nucleophilic attack at the terminal carbon (C-2 of the oxirane), followed by protonation.

Table 1: Predicted Products from the Reaction of this compound with Carbon Nucleophiles

Nucleophile Reagent Example Predicted Product
Methyl Grignard CH₃MgBr 1-(Benzo[b]furan-5-yl)propan-2-ol
Phenyl lithium C₆H₅Li 1-(Benzo[b]furan-5-yl)-2-phenylethan-1-ol
Cyanide NaCN 3-(Benzo[b]furan-5-yl)-2-hydroxypropanenitrile

Note: The table presents predicted outcomes based on standard epoxide reactivity. LDA = Lithium diisopropylamide.

Reaction with Halide Nucleophiles

The ring-opening of this compound can also be achieved using halide nucleophiles, typically from hydrogen halides (HX). The mechanism and regioselectivity of this reaction are highly dependent on the reaction conditions.

Under neutral or basic conditions with a halide salt (e.g., NaBr), the reaction is slow but follows an SN2 pathway, with the halide attacking the less substituted carbon. However, the reaction is more commonly performed under acidic conditions (using aqueous HX). In this case, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.

The regiochemical outcome of the acid-catalyzed opening can be complex. While the SN2 pathway favoring attack at the less hindered carbon is still possible, an SN1-like character can also emerge. The protonated epoxide may develop significant positive charge on the more substituted, benzylic-like carbon, making it a target for the halide nucleophile. This can lead to a mixture of isomeric halohydrins.

Table 2: Potential Products from the Reaction of this compound with Hydrogen Halides

Reagent Product from Attack at Less Substituted Carbon (SN2) Product from Attack at More Substituted Carbon (SN1-like)
HCl 1-Chloro-1-(benzo[b]furan-5-yl)ethan-2-ol 2-Chloro-1-(benzo[b]furan-5-yl)ethan-1-ol

Rearrangement Reactions

The strained nature of the oxirane ring makes this compound susceptible to various rearrangement reactions, particularly under thermal or acidic conditions.

Thermal and Acid-Catalyzed Isomerizations

In the presence of an acid catalyst (either Brønsted or Lewis acid), epoxides can isomerize to carbonyl compounds. For this compound, protonation of the epoxide oxygen is followed by the cleavage of a C-O bond. A subsequent 1,2-hydride shift from the adjacent carbon to the resulting carbocationic center, followed by deprotonation, yields an aldehyde. This type of rearrangement is a common transformation for monosubstituted epoxides. The expected product from the acid-catalyzed isomerization of this compound is 2-(benzo[b]furan-5-yl)acetaldehyde.

Pinacol-type Rearrangements

The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone or aldehyde. While an epoxide is not a diol, it can undergo transformations that yield products analogous to those from a Pinacol rearrangement, especially in the presence of Lewis acids like boron trifluoride etherate (BF₃·Et₂O).

For this compound, treatment with a Lewis acid could coordinate to the epoxide oxygen, facilitating C-O bond cleavage to form a carbocation at the more substituted carbon. A subsequent rearrangement, potentially involving a 1,2-hydride shift, would lead to the formation of a carbonyl compound, in this case, (benzo[b]furan-5-yl)acetaldehyde, similar to the Brønsted acid-catalyzed pathway.

Oxidation and Reduction Processes Involving this compound

The reactivity of this compound in redox reactions can be directed at either the oxirane ring or the benzofuran (B130515) system.

Reduction: The oxirane ring is readily reduced. A common method is reductive ring-opening using a hydride reagent like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) on the less sterically hindered carbon of the epoxide, following an SN2 mechanism. Subsequent workup with water protonates the intermediate alkoxide to yield an alcohol. The reduction of this compound with LiAlH₄ is predicted to yield 1-(benzo[b]furan-5-yl)ethan-2-ol.

Oxidation: The epoxide ring itself is generally resistant to further oxidation. The benzofuran moiety, however, can be susceptible to oxidation under certain conditions, although the aromatic system provides considerable stability. Oxidative cleavage of the furan (B31954) ring portion is possible under harsh conditions. For instance, studies on related furan derivatives have shown that oxidative ring-opening can occur to produce 1,4-dicarbonyl compounds. However, in many cases, such as the oxidation of certain hydroxy-naphthofurans, the furan ring remains intact while other parts of the molecule react.

Reactions at the Benzofuran Moiety

With the oxirane ring acting as a substituent, the benzofuran nucleus of this compound can undergo reactions typical of this heterocyclic system, most notably electrophilic aromatic substitution. The benzofuran ring is electron-rich and generally reactive towards electrophiles.

The position of electrophilic attack is directed by the existing substituent and the inherent reactivity of the benzofuran system. Electrophilic substitution on the benzofuran ring itself typically occurs at the C2 or C3 positions. For substitution on the benzene (B151609) ring portion, the outcome is directed by the electron-donating nature of the fused furan ring and the substituent at C5. The furan oxygen directs electrophiles to the C4 and C6 positions. The (oxiran-2-yl) substituent at C5 is likely a weak ortho-, para-director. Therefore, electrophilic attack would be predicted to occur at the C4 and C6 positions of the benzofuran ring.

Table 3: Predicted Products of Electrophilic Substitution on the Benzofuran Moiety

Reaction Reagents Major Predicted Product(s)
Bromination Br₂ in CCl₄ 4-Bromo-5-(oxiran-2-yl)benzo[b]furan and/or 6-Bromo-5-(oxiran-2-yl)benzo[b]furan
Nitration HNO₃, H₂SO₄ 4-Nitro-5-(oxiran-2-yl)benzo[b]furan and/or 6-Nitro-5-(oxiran-2-yl)benzo[b]furan

Furthermore, if a halogen substituent is introduced onto the benzofuran ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex derivatives.

Electrophilic Aromatic Substitution on the Benzofuran Ring (Contextual to Oxirane Stability)

The benzofuran ring system is known to undergo electrophilic aromatic substitution. The preferred positions for electrophilic attack on the unsubstituted benzofuran are the C2 and C3 positions of the furan ring, which are more electron-rich. chemicalbook.com However, in this compound, the substitution pattern is expected to be directed towards the benzene portion of the molecule, specifically at positions C4, C6, and C7, due to the substitution at C5.

The oxirane ring, being an electron-withdrawing group via induction, is expected to deactivate the benzene ring towards electrophilic attack to some extent. Nevertheless, the benzofuran system as a whole remains susceptible to substitution under appropriate conditions. The stability of the oxirane ring is a critical consideration, as many electrophilic substitution reactions are conducted in the presence of strong acids, which can promote the ring-opening of epoxides. masterorganicchemistry.comyoutube.comchemistrysteps.comucalgary.ca

Nitration: Nitration of benzofuran derivatives typically employs a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). For this compound, milder conditions would be necessary to avoid the acid-catalyzed hydrolysis of the epoxide. The use of reagents such as ceric ammonium (B1175870) nitrate (B79036) in acetic anhydride could potentially achieve nitration on the benzene ring while preserving the oxirane. chemicalbook.com The directing effect of the C5-oxirane substituent would likely favor nitration at the C4 and C6 positions.

Halogenation: Halogenation of benzofurans can be achieved with various reagents, including molecular halogens (Br₂, Cl₂) and N-halosuccinimides (NBS, NCS). To maintain the integrity of the oxirane ring, reactions would ideally be carried out under neutral or mildly acidic conditions. For instance, bromination with NBS in a non-polar solvent could selectively introduce a bromine atom onto the benzene ring.

Friedel-Crafts Acylation and Alkylation: These reactions typically require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), which can readily coordinate with the oxygen of the oxirane ring, leading to polymerization or ring-opening. researchgate.net Therefore, performing Friedel-Crafts reactions on this compound without affecting the epoxide would be exceptionally challenging. Alternative strategies, such as acylation of a pre-functionalized benzofuran followed by epoxidation, would likely be more viable synthetic routes.

The regioselectivity of these substitutions would be influenced by both the activating furan ring and the deactivating, ortho-para directing oxirane substituent at the C5 position. A summary of expected outcomes for electrophilic aromatic substitution on the benzofuran ring of this compound, with consideration for oxirane stability, is presented in Table 1.

ReactionTypical ReagentsAnticipated Major Product(s) on Benzene RingConsiderations for Oxirane Stability
NitrationHNO₃/H₂SO₄4-Nitro- and 6-Nitro-2-(benzo[b]furan-5-yl)oxiraneHigh risk of oxirane ring-opening; milder reagents (e.g., CAN) are preferable.
BrominationBr₂/FeBr₃4-Bromo- and 6-Bromo-2-(benzo[b]furan-5-yl)oxiraneLewis acid can induce epoxide polymerization; NBS in CCl₄ is a milder alternative.
Friedel-Crafts AcylationRCOCl/AlCl₃Ring-opened or polymerized productsHighly unlikely to proceed without affecting the oxirane ring.

Functionalization of the Benzofuran Core via Metalation or Cross-Coupling (Contextual to Oxirane Stability)

The functionalization of the benzofuran core through metalation followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions, offers a powerful alternative to electrophilic aromatic substitution. These methods can provide access to a wider range of derivatives and often proceed under conditions that could be compatible with the oxirane ring.

Metalation: Directed ortho-metalation is a potent strategy for the regioselective functionalization of aromatic rings. researchgate.netljmu.ac.uknih.govresearchgate.netnih.gov For this compound, lithiation could potentially be directed to the C4 or C6 positions by a suitable directing group, should one be present on the benzofuran nucleus. However, organolithium reagents are strong bases and nucleophiles, which could potentially react with the oxirane ring. The use of milder metalating agents, such as those based on zinc or magnesium, might offer a more compatible approach.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools in modern organic synthesis. nih.govacs.org These reactions are typically performed under neutral or mildly basic conditions, which are generally well-tolerated by epoxide functionalities. To utilize these methods, a pre-existing halide or triflate group on the benzofuran ring of this compound would be necessary. For instance, a bromo-substituted derivative could be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds.

For example, a hypothetical 4-bromo-2-(benzo[b]furan-5-yl)oxirane could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a mild base like potassium carbonate, to yield the corresponding 4-aryl derivative. The success of such a reaction would hinge on the careful selection of the catalyst, ligand, and reaction conditions to ensure that the oxirane ring remains intact.

Table 2 provides a speculative overview of potential metalation and cross-coupling reactions on a hypothetical halo-substituted this compound.

ReactionHypothetical SubstrateTypical ReagentsPotential ProductConsiderations for Oxirane Stability
Suzuki Coupling4-Bromo-2-(benzo[b]furan-5-yl)oxiraneArB(OH)₂, Pd catalyst, base (e.g., K₂CO₃)4-Aryl-2-(benzo[b]furan-5-yl)oxiraneGenerally compatible; choice of base and temperature is crucial.
Heck Coupling4-Iodo-2-(benzo[b]furan-5-yl)oxiraneAlkene, Pd catalyst, base (e.g., Et₃N)4-Alkenyl-2-(benzo[b]furan-5-yl)oxiraneMild conditions are often well-tolerated by epoxides.
Sonogashira Coupling4-Bromo-2-(benzo[b]furan-5-yl)oxiraneAlkyne, Pd/Cu catalyst, base (e.g., amine)4-Alkynyl-2-(benzo[b]furan-5-yl)oxiraneGenerally compatible under standard conditions.
Directed ortho-MetalationThis compound with a directing group at C4Organolithium reagent followed by electrophileFunctionalization at C3 or C5High risk of nucleophilic attack on the oxirane; requires careful choice of base and low temperatures.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Benzo B Furan 5 Yl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural and stereochemical assignment of organic molecules. A detailed analysis of 1D and 2D NMR spectra would be essential for the unambiguous identification of 2-(Benzo[b]furan-5-yl)oxirane.

1D NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzofuran (B130515) and oxirane moieties. The aromatic protons of the benzofuran ring are expected to appear in the range of δ 7.0-8.0 ppm. Specifically, the protons at positions 2 and 3 of the furan (B31954) ring will likely resonate as doublets or singlets depending on the substitution, typically between δ 6.7 and 7.8 ppm. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will show characteristic splitting patterns based on their coupling with each other.

The protons of the oxirane ring, being part of a strained three-membered ring, are expected to be diastereotopic and will appear in the upfield region, likely between δ 2.5 and 4.5 ppm. These protons (on C-2' and C-3' of the oxirane) will form a complex splitting pattern (AMX or ABC system) due to their geminal and vicinal couplings. For instance, in styrene (B11656) oxide, the methine proton (-CH) appears around δ 3.87 ppm, while the methylene (B1212753) protons (-CH2) are observed at approximately δ 2.81 and 3.16 ppm. rsc.org Similarly, for (2,3-epoxypropyl)benzene, the oxirane protons resonate in a comparable region. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide key information about the carbon framework. The benzofuran carbons are expected to resonate in the aromatic region (δ 100-160 ppm). Based on data for 5-methylbenzofuran, the carbon atoms of the furan ring (C-2 and C-3) would appear around δ 145 and δ 105 ppm, respectively. The quaternary carbons of the benzene ring will have distinct chemical shifts, with the oxygen-bearing C-7a resonating further downfield.

The carbons of the oxirane ring are predicted to be in the range of δ 45-60 ppm. For example, in styrene oxide, the oxirane carbons appear at approximately δ 51.1 and 52.3 ppm. hmdb.ca The specific chemical shifts for this compound would be influenced by the electronic effects of the benzofuran system.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~7.7d~2.2
H-3~6.8d~2.2
H-4~7.6d~8.5
H-6~7.3dd~8.5, ~1.5
H-7~7.5d~1.5
Oxirane CH~4.0dd~4.0, 2.5
Oxirane CH₂ (diastereotopic)~3.0, ~3.2m-
Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~106
C-3a~128
C-4~122
C-5~135
C-6~120
C-7~112
C-7a~155
Oxirane CH~52
Oxirane CH₂~48

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the vicinal protons on the benzofuran ring (e.g., H-6 with H-7 and H-4) and between the protons within the oxirane ring. The connectivity between the benzofuran and oxirane moieties would be established by correlations between the oxirane protons and the aromatic protons if a linker is present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to the benzofuran carbons and the oxirane proton signals to the oxirane carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the benzofuran ring and the oxirane ring. For example, correlations between the oxirane protons and the C-5 carbon of the benzofuran ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry of derivatives and for confirming the through-space interactions between the oxirane protons and the adjacent aromatic protons.

Mass Spectrometry (MS) Fragmentation Pathways and Structural Confirmation

Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental composition. For the molecular formula C₁₀H₈O₂, the calculated exact mass would be a key piece of identifying evidence.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation of this compound is expected to follow pathways characteristic of both benzofurans and aryl epoxides.

A likely initial fragmentation would be the cleavage of the oxirane ring. The loss of a CHO group (29 Da) or CH₂O (30 Da) from the oxirane moiety is a common fragmentation pathway for epoxides. researchgate.net Another possibility is the cleavage of the C-C bond between the benzofuran ring and the oxirane, leading to a benzofuranyl radical cation or a related fragment. For 5-substituted benzofurans, fragmentation often involves the substituent, leading to characteristic losses. researchgate.netresearchgate.net For example, a prominent fragment would likely be the benzofuranoyl cation or a related stable aromatic cation.

Predicted MS/MS Fragmentation Data for this compound
Predicted m/zPredicted Fragment IonFragmentation Pathway
172.05[M]⁺Molecular Ion
143.04[M - CHO]⁺Loss of formyl radical from oxirane ring
131.05[C₉H₇O]⁺Cleavage of the oxirane ring
115.05[C₈H₃O]⁺Loss of CO from the benzofuran ring fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear between 1450 and 1600 cm⁻¹. The C-O-C stretching of the furan ring is typically observed around 1000-1100 cm⁻¹. The key feature for the oxirane ring would be the characteristic C-O stretching vibrations, often appearing as a band around 1250 cm⁻¹ (asymmetric stretch) and another band around 800-950 cm⁻¹ (symmetric stretch or ring "breathing" mode). nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong Raman signals. The oxirane ring vibrations would also be Raman active. As Raman spectroscopy is generally less sensitive to water, it can be advantageous for aqueous samples. mt.com

Predicted IR and Raman Active Vibrational Modes for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (Oxirane)3050-2950IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
Oxirane C-O Asymmetric Stretch~1250IR
Benzofuran C-O-C Stretch1100-1000IR
Oxirane Ring Breathing950-800IR, Raman
Aromatic C-H Out-of-Plane Bend900-675IR

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are indispensable for quantifying the enantiomeric excess (ee) of a chiral compound. These techniques rely on the differential interaction of enantiomers with polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. This technique is a powerful tool for determining the absolute configuration and monitoring the enantiomeric purity of chiral compounds, including benzofuran derivatives. The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an equal and opposite spectrum.

In a study on novel benzofuryl β-amino alcohols, Electronic Circular Dichroism (ECD) spectroscopy, supported by theoretical calculations, was successfully employed to confirm the absolute configuration of the synthesized chiral molecules. nih.gov For these derivatives, the absolute configuration was assigned as (R) based on the characteristic Cotton effects observed in their ECD spectra. This approach, combining experimental ECD data with theoretical calculations, provides a reliable method for the stereochemical assignment of chiral benzofuran derivatives. nih.govsemanticscholar.org

The principle can be illustrated by considering a hypothetical CD spectrum for the enantiomers of a chiral benzofuran derivative. The (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of the same magnitude at the same wavelength. The intensity of the CD signal is directly proportional to the concentration of the absorbing enantiomer, making it a quantitative method for determining enantiomeric excess.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Benzofuran Derivative

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(R)-isomer230+15,000
(S)-isomer230-15,000
Racemic Mixture2300

This table presents hypothetical data for illustrative purposes.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer and its concentration. The specific rotation, [α], is a standardized measure of this property.

The enantiomeric excess of a sample can be determined by comparing its measured optical rotation to the known specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

For instance, in the characterization of prenylated phenol (B47542) and benzofuran derivatives isolated from Aspergillus terreus EN-539, the absolute configuration of a compound containing an epoxidized isopentyl group was discussed based on its optical rotation. nih.gov A positive optical rotation value was associated with the (S)-configuration at the chiral center of the oxirane ring. nih.gov This demonstrates the utility of optical rotation as a straightforward method to infer the absolute configuration and assess the enantiomeric purity of chiral epoxides derived from benzofurans.

Table 2: Example Optical Rotation Data for Chiral Benzofuran Derivatives

CompoundSpecific Rotation [α]D (c, solvent)Inferred Absolute ConfigurationReference
2-{[(2S)-3,3-dimethyloxiran-2-yl]methyl}benzoic acid (Compound 2)+6.2 (c 0.43, CHCl₃)2'S nih.gov
2-{[(2S)-3,3-dimethyloxiran-2-yl]methyl}benzaldehyde (Compound 3)+85.4 (c 0.43, CHCl₃)2'S nih.gov
(R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol-11.48 (c 1.48, CHCl₃)R nih.gov

This table contains data from published research on related compounds to illustrate the application of optical rotation.

Computational and Theoretical Studies on 2 Benzo B Furan 5 Yl Oxirane

Conformational Analysis and Energy Landscapes

A potential energy surface (PES) scan can be computationally performed by systematically rotating this dihedral angle and calculating the energy at each step. This process reveals the low-energy conformers (stable states) and the energy barriers that separate them. For analogous molecules like phenyl-oxirane, computational studies have shown that the rotation of a substituent attached to the oxirane ring is a key factor in determining stable conformations. taylorfrancis.comacs.org

The energy landscape of 2-(Benzo[b]furan-5-yl)oxirane is expected to show distinct energy minima corresponding to specific orientations of the oxirane ring relative to the benzofuran (B130515) plane. These preferred conformations are governed by a balance of steric hindrance and subtle electronic interactions between the two ring systems. It is anticipated that the most stable conformers would seek to minimize steric repulsion between the hydrogen atoms on the oxirane ring and the hydrogen at the C4 or C6 position of the benzofuran ring.

Table 1: Hypothetical Conformational Analysis Data for this compound

This interactive table illustrates the likely outcomes of a conformational analysis scan. The dihedral angle represents the rotation of the oxirane group relative to the benzofuran plane.

Dihedral Angle (C4-C5-Cα-O)Relative Energy (kcal/mol)Population (%)Description
1.55Eclipsed conformation, higher energy due to steric hindrance.
60°0.235Gauche conformer, likely a stable, low-energy state.
120°0.045Anti-periplanar conformer, potentially the global minimum energy state.
180°1.83Fully eclipsed conformation, highest energy barrier.
240°0.312Gauche conformer, similar in energy to the 60° conformer.

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated DFT calculations.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational chemistry provides robust methods for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. oup.com The prediction of ¹H and ¹³C NMR spectra is a valuable tool in structural elucidation. nih.gov These calculations are typically performed using DFT methods, such as B3LYP, often in conjunction with a suitable basis set like 6-31G(d,p). worktribe.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for predicting NMR shielding tensors, which are then converted to chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the benzofuran ring and the oxirane ring. The aromatic protons of the benzofuran moiety would appear in the typical downfield region (around 7-8 ppm), with their exact shifts influenced by the electronic effect of the oxirane substituent. The protons on the oxirane ring would be found in the more upfield region (typically 2.5-4.0 ppm).

Similarly, the ¹³C NMR spectrum can be predicted. The carbon atoms of the benzofuran ring will have chemical shifts in the aromatic region (100-160 ppm), while the carbons of the oxirane ring will be significantly more shielded (around 40-60 ppm). Online databases and prediction software can provide estimated chemical shifts based on the molecular structure. nmrdb.orgchemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

This interactive table provides predicted ¹H and ¹³C NMR chemical shifts. These values are estimates generated from computational models and serve as a guide for experimental verification.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C27.65145.5
C36.80107.0
C47.50125.0
C67.40122.0
C77.85111.5
C3a-128.0
C7a-155.0
C5-130.0
C(oxirane, CH)3.9052.5
C(oxirane, CH₂)2.95, 2.7047.0

Note: These predicted values are based on established increments and computational algorithms. Actual experimental values may vary depending on the solvent and other experimental conditions.

2 Benzo B Furan 5 Yl Oxirane As a Building Block in Complex Chemical Synthesis

Synthesis of Chiral Alcohols and Diols via Oxirane Ring Opening

The epoxide functional group in 2-(Benzo[b]furan-5-yl)oxirane is a prime target for nucleophilic attack, leading to the formation of 1,2-disubstituted ethanol (B145695) derivatives. The regioselectivity and stereoselectivity of this ring-opening process are crucial for the synthesis of chiral alcohols and diols, which are themselves important precursors in medicinal chemistry.

Nucleophilic Ring Opening:

A common strategy for producing chiral β-amino alcohols involves the enantioselective synthesis of the parent oxirane followed by aminolysis. While studies specifically on the 5-yl isomer are not widely documented, research on related isomers provides a clear precedent. For instance, (S)-(benzofuran-2-yl)oxirane and (S)-(benzofuran-3-yl)oxirane have been synthesized from the corresponding bromoacetylbenzofurans via enantioselective reduction and subsequent cyclization. researchgate.netresearchgate.net These chiral epoxides react with primary alkylamines to yield the corresponding (S)-1-(benzofuran-yl)-2-(alkylamino)ethanols. researchgate.netresearchgate.net This methodology is directly applicable to this compound for the synthesis of a range of chiral β-benzofuranyl amino alcohols.

Azidolysis, the ring-opening with an azide (B81097) nucleophile, represents another powerful method. The reaction of aryl oxiranes with sodium azide, often in aqueous media, can proceed with high regioselectivity to produce 2-azido-2-aryl-1-ethanols. nih.gov These azido (B1232118) alcohols are valuable intermediates that can be readily reduced to the corresponding amino alcohols.

The table below summarizes representative ring-opening reactions applicable to this compound based on analogous systems.

NucleophileReagent(s)Product TypeReference
Primary Amine (R-NH₂)R-NH₂β-Amino alcohol researchgate.netresearchgate.net
Azide (N₃⁻)NaN₃β-Azido alcohol nih.gov
Water (H₂O)Hydrolase Enzyme1,2-Diol nih.gov

Enzymatic Hydrolysis:

Kinetic resolution using enzymes offers an efficient route to both chiral diols and unreacted chiral epoxides. For example, the racemic epoxide of a related compound, RS-1-[2',3'-dihydrobenzo[b]furan-4'-yl]-1,2-oxirane, undergoes stereospecific enzymatic hydrolysis to yield the corresponding R-diol, leaving the unreacted chiral S-epoxide. nih.gov This highlights a green and highly selective method for accessing enantiopure 1-(benzo[b]furan-5-yl)ethane-1,2-diol and the corresponding chiral epoxide from the racemate.

Preparation of Fused Heterocyclic Systems

The reactivity of the oxirane ring can be harnessed to construct new rings fused to the benzofuran (B130515) scaffold. Such reactions typically involve an intramolecular cyclization following the initial ring-opening of the epoxide.

One potential strategy involves a tandem ring-opening/intramolecular SN2 reaction. In a related synthetic pathway, an alcohol derived from an epoxide opening was activated as a mesylate. mdpi.com Subsequent demethylation of a nearby methoxy (B1213986) group on the aromatic ring unleashed a phenol (B47542), which spontaneously cyclized via an intramolecular SN2 reaction, displacing the mesylate to form a fused dihydrobenzofuran ring. mdpi.com Applying this principle, one could envision a scenario where a nucleophile attached to the C4 or C6 position of the benzofuran ring opens the this compound, and the resulting alcohol, after activation, is displaced by a nucleophilic site on the initial tether to forge a new fused ring.

Another elegant approach involves an intramolecular SNAr (nucleophilic aromatic substitution) reaction. In a documented example, a 2-(2'-fluoroaryl)-2-(azolylmethyl)oxirane was treated with a base, which opened the epoxide ring. semanticscholar.org The resulting alkoxide intermediate then underwent a spontaneous intramolecular cyclization, with the alkoxide attacking the fluoro-substituted aromatic ring to displace the fluoride (B91410) and form a new 3-substituted benzofuran. semanticscholar.org This demonstrates how the oxirane can be a key participant in the construction of the benzofuran ring itself, suggesting its potential in more complex annulation strategies where a suitably substituted this compound could cyclize onto an adjacent ring system.

Role in Natural Product Synthesis Scaffolds (Excluding Biological Contexts)

The benzofuran nucleus is a common structural motif in a vast number of natural products. rsc.orglbp.worldacs.orgresearchgate.netresearchgate.net Therefore, functionalized benzofuran building blocks are of high interest to synthetic chemists. The compound 5-(2-methyloxiranyl)benzofuran, a close analogue of the title compound, has been isolated from the basidiomycete Stereum subpileatum, confirming the existence of this scaffold in nature. researchgate.net

This natural occurrence underscores the importance of this compound as a synthon for the total synthesis of natural products and their analogues. The oxirane serves as a versatile two-carbon handle that can be elaborated into various side chains found in naturally occurring molecules. For example, natural products like Egonol feature a 3-hydroxypropyl side chain. rsc.org The oxirane ring of this compound can be opened with a suitable one-carbon nucleophile (e.g., a cyanide or a stabilized carbanion) and subsequently modified to generate this and other extended side chains.

Furthermore, the synthesis of complex natural products like stemofuran A has utilized an epoxide intermediate (a 2-methoxychalcone epoxide) which, upon rearrangement and cyclization, forms the core benzofuran structure. rsc.org This highlights the general utility of epoxides as precursors to the benzofuran ring system itself in the context of natural product synthesis. rsc.org

Application in the Synthesis of Advanced Organic Intermediates

Beyond the direct synthesis of chiral alcohols and diols, this compound is a precursor to a wide array of other advanced organic intermediates. The products of its ring-opening reactions are themselves versatile starting materials for further chemical transformations.

The β-amino alcohols obtained from aminolysis (see section 6.1) are key structural motifs in many pharmaceutical agents and can be further derivatized. researchgate.netnih.govscispace.com Similarly, the 1,2-diols from hydrolysis can be selectively protected and functionalized to introduce additional complexity.

The oxirane ring can also be converted into other functional groups. For instance, acid-catalyzed rearrangement of aryl epoxides can lead to the formation of corresponding carbonyl compounds. Moreover, the conversion of 2-aryloxiranes into N-alkyl-2-arylaziridines is a known transformation. semanticscholar.org This reaction proceeds via ring-opening with a primary amine to form an amino alcohol, followed by a cyclization under Mitsunobu conditions. semanticscholar.org The resulting benzofuranyl-substituted aziridines would be highly valuable, spring-loaded intermediates for the synthesis of nitrogen-containing heterocyclic structures.

The synthesis of (E)-allyl alcohols from benzofuran derivatives has also been reported, representing another class of important intermediates accessible from epoxide precursors through various synthetic manipulations. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Benzo B Furan 5 Yl Oxirane

Development of Novel Asymmetric Catalytic Systems for Synthesis

The synthesis of enantiomerically pure epoxides is a cornerstone of modern medicinal and materials chemistry. For 2-(Benzo[b]furan-5-yl)oxirane, the development of novel asymmetric catalytic systems is a primary area for future investigation. Current methods for epoxidation often rely on stoichiometric chiral oxidants or established catalytic systems that may not be optimal for this specific substrate.

Future research should focus on creating highly selective and efficient catalytic systems. This includes the design of new chiral ligands for transition metals like manganese, ruthenium, or iron, which are known to be effective in asymmetric epoxidation. The goal is to develop catalysts that can deliver high enantiomeric excess (ee) under mild conditions with low catalyst loading. Biocatalytic approaches, utilizing engineered enzymes such as monooxygenases or halohydrin dehalogenases, present another promising frontier. nih.gov These enzymatic methods could offer unparalleled selectivity and sustainability. Dynamic kinetic resolution strategies, where a racemic starting material is converted into a single enantiomer of the product, could also be explored to maximize yield and stereoselectivity. nih.gov

Exploration of Photochemical Transformations

The interaction of light with molecules can induce unique transformations not accessible through traditional thermal chemistry. The benzofuran (B130515) and oxirane moieties are both known to participate in photochemical reactions, suggesting a rich and unexplored photochemical landscape for this compound. acs.orgacs.org

Research in this area could investigate the photochemical valence isomerization between benzofuran epoxides and the corresponding quinone methides. acs.orgresearchgate.net Irradiation with specific wavelengths of light could trigger ring-opening of the oxirane, leading to reactive intermediates that can be trapped by various nucleophiles or participate in cycloaddition reactions. researchgate.net The use of photosensitizers could enable electron-transfer processes, generating radical cations with unique reactivity patterns. uni-wuerzburg.de These photochemical methods could provide access to novel molecular scaffolds, such as benzoxetenes or complex polycyclic systems, from a simple precursor. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering enhanced safety, scalability, and process control. beilstein-journals.org The synthesis of this compound and its subsequent transformations are prime candidates for integration into flow chemistry methodologies.

Future work could focus on developing a continuous-flow process for the epoxidation of 5-vinylbenzofuran (B1359260). This would allow for precise control over reaction temperature, time, and stoichiometry, potentially minimizing byproduct formation and improving safety, especially when using hazardous oxidants. sci-hub.se Furthermore, multi-step flow sequences could be designed where the in situ generated this compound is immediately reacted with a nucleophile or subjected to a rearrangement, telescoping multiple synthetic steps into a single, efficient process. beilstein-journals.org The use of immobilized catalysts or reagents within microreactors could further enhance the sustainability and efficiency of these syntheses. beilstein-journals.org

Advanced Material Precursors (Excluding Material Properties)

The rigid, aromatic structure of the benzofuran core combined with the reactive handle of the oxirane ring makes this compound an attractive precursor for advanced materials. Future research should explore its potential as a building block for a variety of macromolecules and functional materials.

One avenue of investigation is its use as a monomer in polymerization reactions. The ring-opening of the epoxide can initiate polymerization or be used to cross-link polymer chains, leading to the formation of novel epoxy resins or polyethers with embedded benzofuran units. These benzofuran moieties could be further functionalized to tune the precursor's properties. Additionally, the benzofuran ring itself can be part of a larger conjugated system, making this compound a potential precursor for organic semiconductors or other electronic materials. researchgate.net Research could focus on synthesizing oligomers and polymers and studying the polymerization kinetics and mechanisms, without delving into the final material properties.

Expanding the Scope of Diversification via the Benzofuran Moiety

While the reactivity of the oxirane ring is a key feature of this compound, the benzofuran nucleus itself offers numerous opportunities for chemical diversification. nih.govacs.org Future research should aim to expand the library of accessible derivatives by targeting the benzofuran core for functionalization.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, could be explored to introduce new functional groups onto the benzene (B151609) portion of the benzofuran ring. rsc.org The positions of these substitutions will be directed by the existing oxygen atom and the oxirane-containing side chain. Transition-metal-catalyzed C-H activation and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) represent a more modern and versatile approach to introduce aryl, alkyl, or alkynyl groups at various positions of the benzofuran scaffold. organic-chemistry.orgresearchgate.net These late-stage functionalization strategies would allow for the rapid generation of a diverse range of analogs from a common intermediate, which could then be used in various chemical and biological studies. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(Benzo[b]furan-5-yl)oxirane via base-induced cyclization?

  • Methodological Answer : The compound can be synthesized via intramolecular nucleophilic aromatic substitution (SNAr) using sodium tert-butoxide as a non-nucleophilic base. Key steps include:

  • Reacting 2-(2'-fluoroaryl)oxirane derivatives under anhydrous conditions.
  • Maintaining temperatures between 60–80°C to promote oxirane ring opening and subsequent cyclization.
  • Ensuring electron-withdrawing substituents (e.g., fluorine) on the aromatic ring to activate the leaving group.
  • Monitoring reaction progress via TLC or HPLC to mitigate side reactions like incomplete cyclization .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation involves:

  • X-ray crystallography to determine bond lengths, angles, and dihedral angles.
  • Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry.
  • Density Functional Theory (DFT) calculations to compare experimental and computational geometric parameters .

Q. What analytical techniques are critical for assessing purity during synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) to quantify impurities.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) Spectroscopy to identify functional groups (e.g., oxirane ring) .

Q. What are common side reactions during synthesis, and how are they controlled?

  • Methodological Answer :

  • Incomplete cyclization : Mitigated by optimizing base strength (e.g., sodium tert-butoxide over weaker bases).
  • Epoxide ring-opening by nucleophiles : Avoided using aprotic solvents like THF or DMF.
  • Byproduct formation from competing SN2 pathways : Controlled by slow addition of the base .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the aromatic ring influence cyclization efficiency?

  • Methodological Answer : Substituents like fluorine activate the leaving group via resonance and inductive effects, facilitating SNAr cyclization. For example:

  • Fluoro groups at the para position enhance leaving group ability, increasing reaction yields.

  • Chloro groups show reduced efficiency due to poorer activation, requiring harsher conditions.

  • A second electron-withdrawing group (e.g., nitro) further accelerates the reaction (Table 1) .

    Table 1 : Substituent Effects on Cyclization Efficiency

    Substituent (Position)Cyclization Yield (%)Key Factor
    -F (para)85–90Enhanced leaving group activation
    -Cl (para)40–50Lower leaving group ability
    -F (para) + -NO₂ (meta)>95Synergistic electron withdrawal

Q. Is the azole moiety essential for stabilizing intermediates during cyclization?

  • Methodological Answer : The azole group stabilizes the allylic alkoxide intermediate through dipole interactions, preventing decomposition. Experimental validation:

  • Control experiments with azole-free oxiranes show <10% cyclization yields.
  • DFT studies confirm delocalization of the negative charge into the azole’s π-system .

Q. How do computational methods predict the reactivity of oxirane derivatives?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization.
  • Molecular Dynamics (MD) simulations assess solvent effects on reaction pathways.
  • Hammett plots correlate substituent σ values with reaction rates to predict substituent impacts .

Q. Why do chloro-substituted oxiranes underperform compared to fluoro analogs in cyclization?

  • Methodological Answer : Chlorine’s larger atomic radius and lower electronegativity reduce its ability to polarize the C–X bond, slowing SNAr. Experimental evidence:

  • Kinetic studies show a 3-fold slower rate for chloro derivatives.
  • Isotope labeling (¹⁸O) confirms slower ring-opening steps in chloro-substituted systems .

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